molecular formula C7H10O2 B14397129 Bicyclo[3.2.0]hept-2-ene-1-peroxol CAS No. 89780-90-5

Bicyclo[3.2.0]hept-2-ene-1-peroxol

Cat. No.: B14397129
CAS No.: 89780-90-5
M. Wt: 126.15 g/mol
InChI Key: SCGYAXLTNYNJCO-UHFFFAOYSA-N
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Description

Bicyclo[320]hept-2-ene-1-peroxol is a unique organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]hept-2-ene-1-peroxol typically involves the peroxidation of bicyclo[3.2.0]hept-2-ene. One common method includes the reaction of bicyclo[3.2.0]hept-2-ene with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is typically carried out at room temperature and monitored until the desired conversion is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale peroxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hept-2-ene-1-peroxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[3.2.0]hept-2-ene-1-peroxol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]hept-2-ene-1-peroxol involves its interaction with molecular targets through its peroxol group. The compound can generate reactive oxygen species (ROS) upon decomposition, which can interact with various biological molecules. This reactivity is harnessed in both chemical synthesis and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.0]hept-2-ene-1-peroxol is unique due to its peroxol functional group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

89780-90-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-hydroperoxybicyclo[3.2.0]hept-2-ene

InChI

InChI=1S/C7H10O2/c8-9-7-4-1-2-6(7)3-5-7/h1,4,6,8H,2-3,5H2

InChI Key

SCGYAXLTNYNJCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CC=C2)OO

Origin of Product

United States

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